molecular formula C20H22N2O6S B254082 N-[2-(4-methoxyphenoxy)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide

N-[2-(4-methoxyphenoxy)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide

Cat. No. B254082
M. Wt: 418.5 g/mol
InChI Key: HATYHUUQNGUANM-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenoxy)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide, also known as MPOE-MI, is a synthetic compound that has been studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in cancer cell growth and inflammation. N-[2-(4-methoxyphenoxy)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been shown to inhibit the activity of several enzymes involved in these pathways, including PI3K, Akt, and NF-κB.
Biochemical and Physiological Effects
N-[2-(4-methoxyphenoxy)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-[2-(4-methoxyphenoxy)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been shown to inhibit the production of reactive oxygen species, which can damage cells and contribute to disease. N-[2-(4-methoxyphenoxy)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has also been shown to have antioxidant properties, which may help to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-methoxyphenoxy)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide in lab experiments is its potential as a therapeutic agent for cancer and inflammation. Its ability to inhibit the growth of cancer cells and reduce inflammation makes it a promising candidate for further research. However, one limitation of using N-[2-(4-methoxyphenoxy)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for research involving N-[2-(4-methoxyphenoxy)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide. One area of research could be to further investigate its mechanism of action and its effects on signaling pathways involved in cancer and inflammation. Another area of research could be to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases. Additionally, further research could be done to improve its solubility and bioavailability, which would make it a more effective therapeutic agent.

Synthesis Methods

N-[2-(4-methoxyphenoxy)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide can be synthesized through a series of chemical reactions involving the starting materials 4-methoxyphenol, ethylene oxide, 4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoic acid, and thionyl chloride. The synthesis process involves several steps, including esterification, etherification, and amidation. The final product is a white crystalline powder with a molecular weight of 411.9 g/mol.

Scientific Research Applications

N-[2-(4-methoxyphenoxy)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. N-[2-(4-methoxyphenoxy)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

Product Name

N-[2-(4-methoxyphenoxy)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide

Molecular Formula

C20H22N2O6S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

InChI

InChI=1S/C20H22N2O6S/c1-14-13-29(25,26)22(20(14)24)16-5-3-15(4-6-16)19(23)21-11-12-28-18-9-7-17(27-2)8-10-18/h3-10,14H,11-13H2,1-2H3,(H,21,23)

InChI Key

HATYHUUQNGUANM-UHFFFAOYSA-N

SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC=C(C=C3)OC

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC=C(C=C3)OC

Origin of Product

United States

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